molecular formula C9H12O B034907 (E)-4-(cyclopenten-1-yl)but-3-en-2-one CAS No. 110845-85-7

(E)-4-(cyclopenten-1-yl)but-3-en-2-one

Cat. No.: B034907
CAS No.: 110845-85-7
M. Wt: 136.19 g/mol
InChI Key: IDLQFRFWMQEXJQ-VOTSOKGWSA-N
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Description

(E)-4-(Cyclopenten-1-yl)but-3-en-2-one is an α,β-unsaturated ketone featuring a cyclopentenyl substituent at the C4 position. The compound belongs to a broader class of enones, which are characterized by a conjugated system between a carbonyl group and an alkene. The cyclopentenyl group introduces a five-membered carbocyclic ring, which may influence steric bulk, electronic conjugation, and reactivity compared to other substituents .

Properties

CAS No.

110845-85-7

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(E)-4-(cyclopenten-1-yl)but-3-en-2-one

InChI

InChI=1S/C9H12O/c1-8(10)6-7-9-4-2-3-5-9/h4,6-7H,2-3,5H2,1H3/b7-6+

InChI Key

IDLQFRFWMQEXJQ-VOTSOKGWSA-N

SMILES

CC(=O)C=CC1=CCCC1

Isomeric SMILES

CC(=O)/C=C/C1=CCCC1

Canonical SMILES

CC(=O)C=CC1=CCCC1

Synonyms

3-Buten-2-one, 4-(1-cyclopenten-1-yl)-, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The substituent at the C4 position significantly impacts the compound’s electronic and steric profile. Below is a comparative analysis:

Table 1: Substituent Effects on UV-Vis Absorption
Compound Substituent λmax (nm) Key Observation Reference
(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one 4-Dimethylaminophenyl 375 Strong electron-donating group enhances conjugation
(E)-4-(4-Nitrophenyl)but-3-en-2-one 4-Nitrophenyl 323 Electron-withdrawing group reduces conjugation extent
α-Ionone (E)-4-(2,6,6-Trimethylcyclohex-2-enyl)but-3-en-2-one 2,6,6-Trimethylcyclohex-2-enyl N/A Cyclohexenyl group contributes to floral aroma in natural products
Target Compound Cyclopenten-1-yl Inferred Expected intermediate λmax due to moderate conjugation

Key Insights :

  • Electron-donating groups (e.g., dimethylamino) redshift absorption by enhancing conjugation, while electron-withdrawing groups (e.g., nitro) blueshift it .
  • The cyclopentenyl group, being less electron-rich than aryl groups but more conjugated than aliphatic chains, may exhibit intermediate UV absorption characteristics.

Key Insights :

  • Oxidative ring-opening reactions are effective for heterocyclic substituents (e.g., isoxazolyl) .
  • Aldol condensation is widely used for aryl-substituted enones .

Key Insights :

  • Aryl and heteroaryl derivatives show promise in medicinal chemistry (e.g., cytotoxicity) .
  • Natural derivatives, such as those in honey or floral extracts, highlight ecological relevance .
  • The cyclopentenyl derivative could be explored for fragrance applications (similar to α-ionone) or as a synthetic intermediate.

Structural and Electronic Considerations

  • Ring Size: The five-membered cyclopentenyl group introduces less steric hindrance than six-membered cyclohexenyl (α-ionone) but more rigidity than linear alkenyl chains.
  • Conjugation: The cyclopentenyl group’s conjugated double bond may stabilize the enone system, though less effectively than aromatic substituents.
  • Solubility: Non-polar cyclopentenyl substituents likely reduce water solubility compared to hydroxyl- or methoxy-substituted analogs .

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